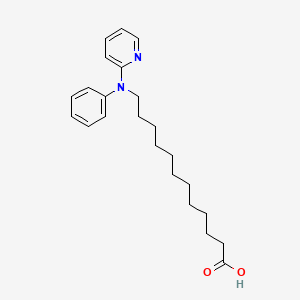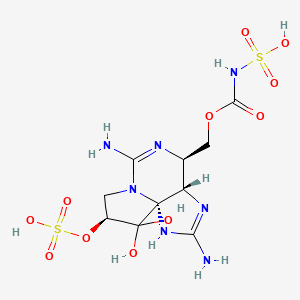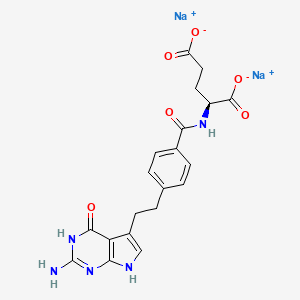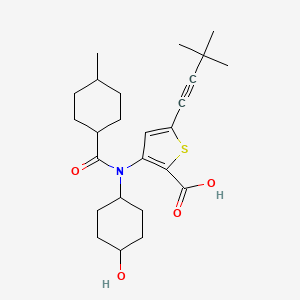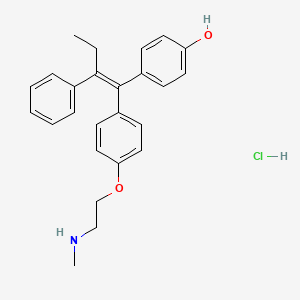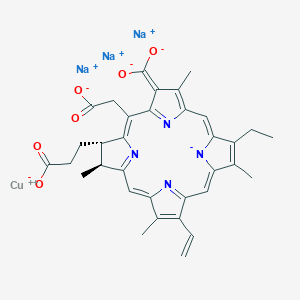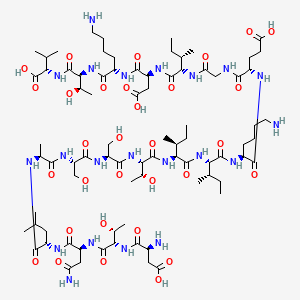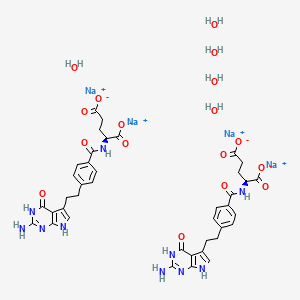
Pemetrexed disodium hemipentahydrate
Descripción general
Descripción
Pemetrexed disodium hemipentahydrate is a chemotherapy drug that is used for the treatment of pleural mesothelioma and non-small cell lung cancer (NSCLC) . It is a folate analog metabolic inhibitor .
Molecular Structure Analysis
The molecular formula of Pemetrexed Disodium Hemipentahydrate is C40H48N10Na4O17 . The molecular weight is 1032.8 g/mol . The InChI and SMILES strings provide a text representation of the structure .. The hemipentahydrate form transformed completely to the heptahydrate form of pemetrexed disodium .
Physical And Chemical Properties Analysis
The physicochemical properties of the amorphous and hydrate forms of pemetrexed disodium, as well as new forms of pemetrexed diacid (a key synthetic intermediate) were studied by thermal analysis and powder X-ray diffraction .Aplicaciones Científicas De Investigación
Cancer Treatment
Pemetrexed disodium hydrate is a novel, multi-targeted antifolate that has demonstrated promising clinical activity in a wide variety of solid tumors . It has been used for the treatment of malignant pleural mesothelioma (MPM) in combination with cisplatin and as a second line agent for the treatment of advanced or metastatic non-small cell lung cancer (NSCLC) .
Inhibition of Folate-Dependent Enzymes
Pemetrexed inhibits multiple folate-dependent enzymes involved in both purine and pyrimidine synthesis including thymidylate synthase, dihydrofolate reductase, glycinamide ribonucleotide formyltransferase, and aminoimidazole carboxamide ribonucleotide formyltransferase .
Physicochemical Properties Study
The physicochemical properties of the amorphous and hydrate forms of pemetrexed disodium, as well as new forms of pemetrexed diacid (a key synthetic intermediate) were studied by thermal analysis and powder X-ray diffraction .
Polymorphic and Chemical Stability Study
In order to study the polymorphic and chemical stability of the amorphous and hemipentahydrate forms, a hygroscopicity test (25 °C, 80% RH) was performed .
Laboratory Testing
Pemetrexed disodium 2.5-hydrate is used as an EP Reference standard, intended for use in laboratory tests only as specifically prescribed in the European Pharmacopoeia .
Mecanismo De Acción
Target of Action
Pemetrexed disodium hydrate is a potent antifolate that primarily targets thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) . These enzymes play crucial roles in folate metabolism, which is essential for cell proliferation .
Mode of Action
Pemetrexed disodium hydrate inhibits its targets by disrupting the formation of DNA and RNA, thereby hindering the ability of cancer cells to replicate and repair themselves . By inhibiting these enzymes, Pemetrexed disrupts the formation of DNA and RNA, thereby hindering the ability of cancer cells to replicate and repair themselves .
Biochemical Pathways
The compound disrupts folate-dependent metabolic processes essential for cell replication . It inhibits multiple enzyme targets involved in pyrimidine and purine synthesis . These enzymes include thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase .
Pharmacokinetics
The pharmacokinetics of Pemetrexed disodium hydrate have been evaluated in cancer patients with a variety of solid tumors when administered as a single agent in doses ranging from 0.2 to 838 mg/m² infused over a 10-minute period .
Result of Action
The inhibition of these enzymes results in the disruption of DNA and RNA formation, which are required for the growth and survival of both normal cells and cancer cells . This leads to cell death, particularly in rapidly dividing tumor cells .
Action Environment
The action of Pemetrexed disodium hydrate can be influenced by environmental factors. For instance, it has been found that the compound dehydrates at 79 °C by first forming hemipentahydrate which further dehydrates at 126 °C to form an amorphous phase . This suggests that the compound’s action, efficacy, and stability can be affected by temperature changes.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tetrasodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H21N5O6.4Na.5H2O/c2*21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;;;;;;;;/h2*1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;;;;5*1H2/q;;4*+1;;;;;/p-4/t2*13-;;;;;;;;;/m00........./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTCZKWJFTYNMZ-WKUCUCPSSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H48N10Na4O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189239 | |
| Record name | Pemetrexed sodium hydrate (2:4:5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1032.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pemetrexed disodium hemipentahydrate | |
CAS RN |
357166-30-4 | |
| Record name | Pemetrexed sodium hydrate (2:4:5) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357166304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pemetrexed sodium hydrate (2:4:5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pemetrexed Disodium Salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PEMETREXED DISODIUM HEMIPENTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4GSH45R4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the main difference between Pemetrexed disodium 2.5 hydrate and the anhydrous form of Pemetrexed disodium?
A1: The primary difference lies in their hygroscopicity. Research indicates that the anhydrous form of Pemetrexed disodium, specifically a novel polymorph described in the study, exhibits significantly improved hygroscopicity compared to the commercially available Pemetrexed disodium 2.5 hydrate. [] This means the anhydrous form is less likely to absorb moisture from the environment, which can be beneficial for storage and handling of the drug substance.
Q2: How does the bioavailability of the anhydrous Pemetrexed disodium formulation compare to the 2.5 hydrate form?
A2: The research suggests that pharmaceutical compositions containing the anhydrous form of Pemetrexed disodium demonstrate higher bioavailability compared to formulations containing Pemetrexed disodium 2.5 hydrate. [] While the exact mechanism for this improvement is not detailed in the abstract, it could be linked to the enhanced stability and solubility of the anhydrous form.
Q3: Are there any existing analytical methods for quantifying Pemetrexed disodium hemipentahydrate?
A3: Yes, there are validated RP-HPLC methods for the quantitative analysis of Pemetrexed disodium hemipentahydrate. [] Although the specific details of the method aren't provided in the abstract, this highlights the availability of analytical techniques for accurate determination of drug content in formulations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




